![molecular formula C8H9N3 B2517809 8-Methylimidazo[1,5-a]pyridin-3-amine CAS No. 1005514-79-3](/img/structure/B2517809.png)

8-Methylimidazo[1,5-a]pyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

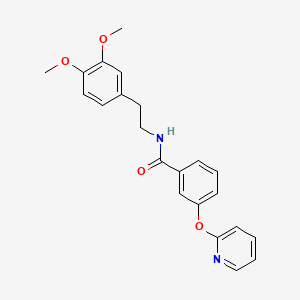

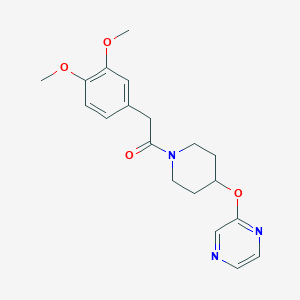

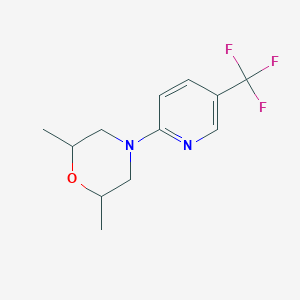

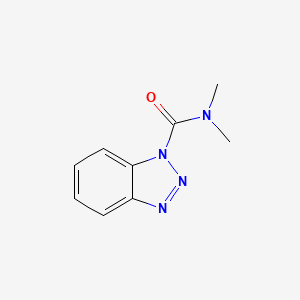

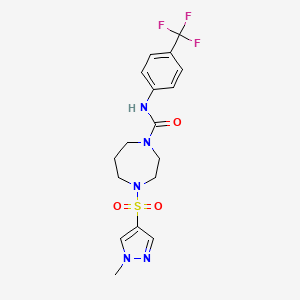

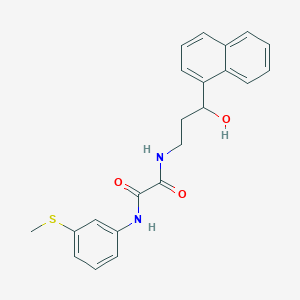

8-Methylimidazo[1,5-a]pyridin-3-amine is a heterocyclic compound that is part of the imidazo[1,5-a]pyridine family. This family of compounds is known for its diverse biological activities and potential therapeutic applications. The compound features an imidazo[1,5-a]pyridine core with a methyl group at the 8-position and an amine group at the 3-position.

Synthesis Analysis

The synthesis of related imidazo[1,5-a]pyridine compounds involves various cyclization reactions. For instance, the synthesis of the 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system was achieved through intramolecular cyclization of an iminium ion, which was derived from the condensation of an amine with a substituted gamma-(1-imidazolyl)butyraldehyde . This method was utilized to produce conformationally restricted farnesyltransferase inhibitor analogues with improved metabolic stability in vivo .

Molecular Structure Analysis

The molecular structure of imidazo[1,5-a]pyridine derivatives is characterized by a fused bicyclic ring system that includes an imidazole ring joined to a pyridine ring. The regioselectivity of thermal cyclocondensation of aminoimidazo[1,2-a]pyridines has been studied, leading to various annulated structures, which were confirmed by X-ray analysis . These structural analyses are crucial for understanding the reactivity and potential interactions of these compounds with biological targets.

Chemical Reactions Analysis

Imidazo[1,5-a]pyridine derivatives have been found to participate in various chemical reactions. For example, 3-aminoimidazo[1,2-a]pyridines were synthesized via a cyclodehydration-aromatization reaction starting from amides, which involved the activation of N-Boc-protected 2-aminopyridine-containing amides . Additionally, 3-formyl imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives were synthesized under Cu-catalyzed aerobic oxidative conditions using ethyl tertiary amines as carbon sources . These reactions demonstrate the versatility of imidazo[1,5-a]pyridine derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,5-a]pyridine derivatives can be influenced by various substituents on the core structure. For instance, 8-fluoroimidazo[1,2-a]pyridine was synthesized and evaluated as a physicochemical mimic of imidazo[1,2-a]pyrimidine, demonstrating its potential as a bioisosteric replacement in drug design . The synthesis of 3-aminoimidazo[1,2-a]pyridines was facilitated by the use of an ionic liquid, which simplified the reaction workup and allowed for the reuse of the ionic liquid . These properties are important for the development of new pharmaceuticals and materials.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Conformationally Restricted Farnesyltransferase Inhibitors : The synthesis of the 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system, achieved through intramolecular cyclization, has led to the production of conformationally restricted farnesyltransferase inhibitor analogues. These analogues demonstrate improved in vivo metabolic stability, highlighting their potential in drug development and cancer research (Dinsmore et al., 2000).

DNA Intercalation and Solubility Enhancement : Pyrido[1,2-a]benzimidazoles, interesting for both medicinal chemistry (due to their solubility and DNA intercalation properties) and materials chemistry (owing to their fluorescence), have been synthesized. These compounds, including the antibiotic drug Rifaximin, feature a heteroaromatic core similar to 8-Methylimidazo[1,5-a]pyridin-3-amine (Masters et al., 2011).

Chemopreventive Studies : Research has explored heterocyclic amines like this compound in cooked meat and fish, investigating their role in colon carcinogenesis and the potential for chemopreventive agents against such compounds. This has significant implications for understanding dietary cancer risks and developing preventative strategies (Xu & Dashwood, 1999).

Catalysis and Green Chemistry : The ionic liquid promoted synthesis of 3-aminoimidazo[1,2-a]pyridines demonstrates an environmentally friendly approach to producing these compounds efficiently. This method simplifies reaction workup and allows for the reuse of the ionic liquid, contributing to the development of sustainable chemical processes (Shaabani et al., 2006).

Mutagenicity and Carcinogenicity Studies

Carcinogenic Potential in Cooked Foods : Studies on heterocyclic amines (HCAs) formed during the cooking process, including compounds similar to this compound, have provided insights into their mutagenic and carcinogenic potential. This research underscores the importance of understanding the health risks associated with dietary HCAs and the development of food preparation methods that minimize these risks (Holland et al., 2005).

Safety and Hazards

Direcciones Futuras

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests potential future directions for the development of 8-Methylimidazo[1,5-a]pyridin-3-amine and related compounds.

Mecanismo De Acción

Target of Action

8-Methylimidazo[1,5-a]pyridin-3-amine is a type of imidazo[1,2-a]pyridine, which has been recognized as a valuable scaffold in medicinal chemistry . Imidazo[1,2-a]pyridines have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . They have been developed as inhibitors of glutamine synthetase (MtGS), a potential target for tuberculosis drug development .

Mode of Action

Imidazo[1,2-a]pyridines, a related class of compounds, have been found to exhibit significant activity against mtb . They interact with their targets, leading to changes that inhibit the growth of the bacteria .

Biochemical Pathways

Imidazo[1,2-a]pyridines have been found to inhibit the function of glutamine synthetase (mtgs), a key enzyme in the nitrogen metabolism of mycobacterium tuberculosis . This inhibition disrupts the bacteria’s ability to synthesize glutamine, a crucial amino acid, thereby affecting its growth and survival .

Result of Action

Related imidazo[1,2-a]pyridines have shown significant activity against mtb . The inhibition of glutamine synthetase disrupts the bacteria’s nitrogen metabolism, leading to a reduction in bacterial growth and survival .

Propiedades

IUPAC Name |

8-methylimidazo[1,5-a]pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-6-3-2-4-11-7(6)5-10-8(11)9/h2-5H,1H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTODKDJPZNAVKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=CN=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1005514-79-3 |

Source

|

| Record name | 8-methylimidazo[1,5-a]pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-difluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2517727.png)

![4-[Methyl(propyl)amino]benzoic acid hydrochloride](/img/structure/B2517746.png)

![1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2517749.png)